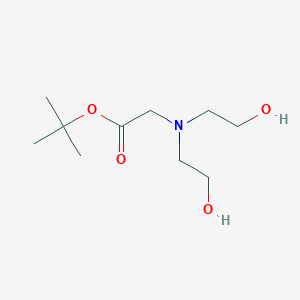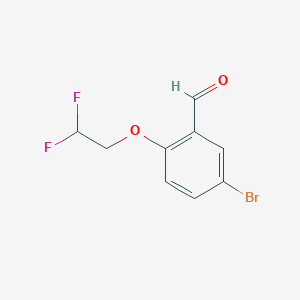
5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
Descripción general
Descripción
5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 g/mol . The compound is typically stored at 4°C and under nitrogen .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is 1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a liquid at room temperature . It has a predicted melting point of 53.78°C and a predicted boiling point of approximately 283.8°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm^3 and a predicted refractive index of n 20D 1.54 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
“5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde” is used in the synthesis of biologically active compounds in vitro . These compounds can have various applications in the field of medicinal chemistry, where they can be used to develop new drugs and therapies.
Synthesis of (-)-Epicatechin
This compound is also used in the synthesis of (-)-epicatechin . Epicatechin is a type of flavonoid found in certain plants and has been associated with a variety of health benefits, including heart health and diabetes prevention.
Materials Science
It’s also used in the field of materials science. While the exact applications aren’t specified, materials science involves the discovery and design of new materials, with an emphasis on solids. This could potentially involve the development of new polymers, ceramics, or composite materials.
Crystal Structure Studies
While not directly related to “5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde”, a similar compound has been used in studies of crystal structures . Understanding the crystal structure of a compound can provide valuable insights into its physical and chemical properties.
Safety And Hazards
The compound is classified as toxic and dangerous . Hazard statements associated with the compound include H301 (Toxic if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment (see instructions on this label)), P330 (Rinse mouth), P391 (Collect spillage), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDGYKPZZYBIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
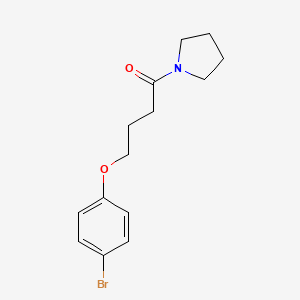

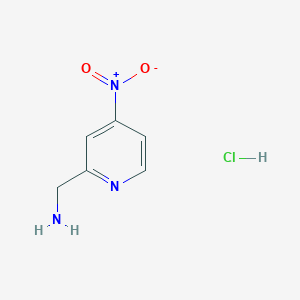

![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)

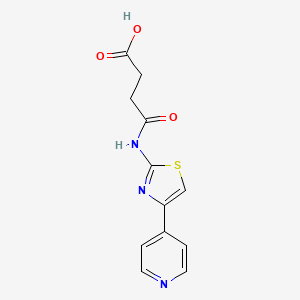
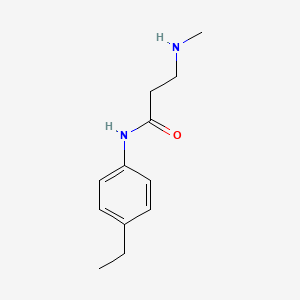

![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)
